1-Azido-2-methylbenzene (CAS: 31656-92-5), commonly known as o-tolyl azide, is an ortho-substituted aryl azide utilized extensively as a precursor for triazoles, nitrenes, and mesoionic carbenes. From a procurement and material-selection perspective, its defining attribute is the single ortho-methyl group. This structural feature introduces a highly specific degree of steric hindrance that is absent in unsubstituted phenyl azide or para-substituted analogs, yet avoids the complete steric blocking seen in heavily substituted derivatives like mesityl azide. Consequently, the compound is prioritized in workflows requiring tunable reaction kinetics—such as controlled copper-catalyzed azide-alkyne cycloadditions (CuAAC)—and in the synthesis of sterically congested transition metal ligands where a precise dihedral twist is required for optoelectronic or catalytic performance [1].
Substituting 1-azido-2-methylbenzene with its unhindered counterparts (phenyl azide or p-tolyl azide) or its hyper-hindered analogs (mesityl azide) fundamentally alters process outcomes. In click chemistry, using unhindered azides accelerates the reaction drastically, which can lead to runaway exotherms or premature cross-linking in polymer synthesis, whereas o-tolyl azide intentionally retards the rate for controlled processing [1]. In metal-catalyzed aziridination, replacing o-tolyl azide with mesityl azide completely shuts down the catalytic cycle due to excessive steric bulk, while using p-tolyl azide fails to provide the necessary spatial constraints for enantiomeric differentiation[2]. Furthermore, in the design of mesoionic carbene ligands, lacking the ortho-methyl group results in flat, untwisted molecular geometries, destroying the aggregation-induced emission (AIE) properties required for advanced phosphorescent materials[3].
In iron-catalyzed asymmetric aziridination, the steric profile of the azide precursor dictates both reactivity and chiral induction. Computational and experimental data show that 1-azido-2-methylbenzene presents an optimal free-energy activation barrier of 21.2 kcal/mol, yielding 64% of the aziridine product with measurable enantiomeric excess (3% ee). In stark contrast, the over-hindered mesityl azide presents an insurmountable barrier of 27.9 kcal/mol, completely shutting down the reaction (0% yield), while the unhindered p-tolyl azide (20.7 kcal/mol) fails to induce any enantiomeric excess [1].
| Evidence Dimension | Free-energy activation barrier and reaction viability |
| Target Compound Data | 21.2 kcal/mol barrier (64% yield, 3% ee) |
| Comparator Or Baseline | Mesityl azide (27.9 kcal/mol, 0% yield) and p-tolyl azide (20.7 kcal/mol, 0% ee) |
| Quantified Difference | 6.7 kcal/mol lower barrier than mesityl azide, enabling reactivity while maintaining ortho-steric induction. |
| Conditions | Iron complex catalyst supported by a D2-symmetric tetra-NHC, reacting with 1-octene. |
Buyers scaling up chiral aziridinations must procure the ortho-tolyl isomer to achieve the 'Goldilocks' balance of maintaining catalyst turnover while providing enough steric bulk for spatial differentiation.
The ortho-methyl group of 1-azido-2-methylbenzene imposes significant steric hindrance during[3+2] cycloadditions. While standard unhindered aryl azides complete copper-catalyzed azide-alkyne cycloadditions (CuAAC) in hours, 1-azido-2-methylbenzene requires an extended reaction time of up to 6 days under identical conditions to reach completion [1].
| Evidence Dimension | Reaction time to completion |
| Target Compound Data | Up to 6 days |
| Comparator Or Baseline | Standard unhindered azides (typically 1-12 hours) |
| Quantified Difference | >10x increase in reaction time due to ortho-steric blocking. |
| Conditions | Standard CuAAC conditions for triazole formation. |
This compound is the preferred precursor when engineers need to intentionally slow down click reactions to prevent runaway exotherms or to sequence multi-step bioconjugations.
When 1-azido-2-methylbenzene is used to synthesize triazolylidene ligands for tricarbonylrhenium(I) complexes, the resulting dihedral angle (α) between the phenyl ring and the triazolylidene ring widens dramatically to 78.6°. This is caused by the steric clash of the ortho-methyl group. In comparison, the complex derived from unsubstituted phenyl azide exhibits a much flatter geometry with a dihedral angle of only 34.6° [1].
| Evidence Dimension | Dihedral angle (α) in resulting metal complex |
| Target Compound Data | 78.6° (highly twisted) |
| Comparator Or Baseline | Phenyl azide derivative (34.6°, relatively flat) |
| Quantified Difference | 44° increase in dihedral angle. |
| Conditions | X-ray crystallographic analysis of Re-T-Tol vs Re-Phe complexes. |
Procuring the ortho-methyl precursor is strictly required for synthesizing highly twisted organometallic complexes that leverage aggregation-induced emission (AIE) for advanced displays and sensors.
In the synthesis of aryl amides via the reaction of acyl-Bunte salts (or thioacids) with aryl azides, the position of the substituent drastically affects process efficiency. 1-Azido-2-methylbenzene yields only 35% of the desired aryl amide. In contrast, para-substituted azides bearing electron-withdrawing or unhindered groups routinely achieve isolated yields of 82–94% under the same conditions [1].
| Evidence Dimension | Isolated yield of aryl amide |
| Target Compound Data | 35% yield |
| Comparator Or Baseline | Para-substituted azides (82–94% yield) |
| Quantified Difference | 47–59% reduction in isolated yield due to ortho-steric hindrance. |
| Conditions | Reaction with benzoic anhydride and sodium thiosulfate in DMF. |
Process chemists must account for this severe steric penalty during procurement and scale-up, necessitating higher catalyst loadings or longer reaction times when the ortho-tolyl moiety is strictly required.
Because its ortho-methyl group significantly retards CuAAC reaction rates, 1-azido-2-methylbenzene is the ideal precursor for stepwise polymerizations or sensitive bioconjugations where standard azides would react too violently, causing uncontrolled exotherms or premature cross-linking [1].
The compound is specifically procured to manufacture highly twisted triazolylidene ligands for transition metal complexes. The 78.6° dihedral twist forced by the ortho-methyl group is critical for disrupting intermolecular π-π stacking, thereby enabling aggregation-induced emission (AIE) in advanced phosphorescent materials [2].
In iron-catalyzed aziridination and related nitrene-transfer reactions, 1-azido-2-methylbenzene provides the exact 'Goldilocks' level of steric bulk needed to induce chiral differentiation (unlike p-tolyl azide) without completely poisoning the catalyst's active site (unlike mesityl azide) [3].
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